molecular formula C16H17N3O3S2 B5351904 (Z)-2-(CARBAMOYLSULFANYL)-N'-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE CAS No. 5849-66-1

(Z)-2-(CARBAMOYLSULFANYL)-N'-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE

Cat. No.: B5351904
CAS No.: 5849-66-1
M. Wt: 363.5 g/mol
InChI Key: IDFIFTQBMBQXDN-UHFFFAOYSA-N
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Description

(Z)-2-(Carbamoylsulfanyl)-N'-(4-methylbenzenesulfonyl)-N-phenylethanimidamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a sulfonamide group, a moiety widely recognized in pharmaceutical sciences for its ability to interact with enzymes and receptors . Sulfonamides are a common feature in compounds with diverse biological activities, and the 4-methylbenzenesulfonyl (p-toluenesulfonyl) group in particular is a fundamental building block in organic synthesis . The presence of the carbamoylsulfanyl (thiocarbamate) and the phenyl-substituted ethanimidamide groups suggests potential for this molecule to be explored as a key intermediate or a precursor in the development of enzyme inhibitors or receptor modulators. Researchers may investigate its applicability in areas such as protease inhibition, signal transduction studies, or as a scaffold for the synthesis of more complex molecular libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

S-[(2Z)-2-anilino-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-15(11-23-16(17)20)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFIFTQBMBQXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CSC(=O)N)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/CSC(=O)N)\NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421346
Record name F1644-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5849-66-1
Record name F1644-0025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of phase-transfer catalysis to prepare 4-methylbenzenesulfonyl imidazole, which is then reacted with other reagents to form the final product . Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-2-(carbamoylsulfanyl)-N'-(4-methylbenzenesulfonyl)-N-phenylethanimidamide involves several steps, typically starting from readily available precursors. The synthetic pathway often includes the formation of the imidamide structure through the reaction of phenyl and sulfonyl derivatives with carbamoyl sulfide. The detailed synthetic route is crucial for ensuring high yield and purity of the final product.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with binding energies around -7.5 to -7.6 kcal/mol, indicating strong interactions that could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

The compound's structural features suggest potential anticancer properties, as sulfonamide derivatives are known for their activity against various cancer cell lines. For example, derivatives with similar functional groups have been tested against multiple malignant cell types, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Neurological Disorders

Given its enzyme inhibition capabilities, this compound may be explored as a candidate for treating neurological disorders characterized by cholinergic dysfunctions, such as Alzheimer's disease. The ability to inhibit AChE and BChE suggests that it could help in enhancing cholinergic transmission .

Antimicrobial Properties

Sulfonamide derivatives are traditionally recognized for their antimicrobial activity. Investigations into similar compounds have demonstrated their efficacy against bacterial strains, making this compound a potential candidate for developing new antibiotics or adjunct therapies in infectious diseases .

Case Studies and Research Findings

StudyFocusFindings
Khalid et al., 2022Enzyme InhibitionThe compound exhibited up to 85% inhibition against BChE and AChE, demonstrating its potential as a multi-target inhibitor .
MDPI Review, 2023Anticancer ActivitySimilar sulfonamide derivatives showed significant anticancer activity across various malignant cell types .
PMC Research, 2020Antimicrobial ActivityRelated compounds demonstrated strong antimicrobial effects against several pathogenic bacteria .

Mechanism of Action

The mechanism of action of (Z)-2-(CARBAMOYLSULFANYL)-N’-(4-METHYLBENZENESULFONYL)-N-PHENYLETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Functional Groups Potential Applications
(Z)-2-(Carbamoylsulfanyl)-N'-(4-Methylbenzenesulfonyl)-N-Phenylethanimidamide Ethanimidamide Carbamoylsulfanyl, sulfonamide, phenyl Antimicrobial, enzyme inhibition
CF2 Pentanamide 1,3-Dioxoisoindoline, isoxazole-sulfamoyl Metabolic stability enhancement
CF4 Pentanamide Thiazole-sulfamoyl, 1,3-dioxoisoindoline Antimicrobial, metal coordination
N-(2-Formylphenyl)-4-Methylbenzenesulfonamide Bis-sulfonamide Dual sulfonyl, formyl Crystallography, antitumor agents
2XF Benzoic acid Carbamoylsulfanyl, carboxylic acid Thiol-reactive probes

Research Findings and Implications

  • Biological Activity : Compounds with sulfonamide groups (e.g., CF2, CF4, and the target) show promise in antimicrobial and antitumor applications due to their ability to disrupt enzyme function or DNA synthesis .
  • Solubility and Stability : The carbamoylsulfanyl group in the target compound and 2XF may enhance binding to cysteine residues in proteins, but their solubility depends on additional ionizable groups .
  • Synthetic Challenges : The Z-configuration in the target compound necessitates stereoselective synthesis, whereas CF2 and CF4 can be synthesized via straightforward amide couplings .

Biological Activity

(Z)-2-(Carbamoylsulfanyl)-N'-(4-methylbenzenesulfonyl)-N-phenylethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a carbamoylsulfanyl group and a sulfonyl moiety, which may contribute to its biological properties. The molecular formula is C16H18N2O2S2, and it has a molecular weight of approximately 346.45 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-cancer agent, antimicrobial properties, and effects on various cellular pathways. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Cell Lines Tested : Various cancer cell lines have been evaluated, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.
  • Results : In vitro assays indicated that the compound exhibits significant cytotoxicity against these cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL for bacterial strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerMCF-715
AnticancerA54920
AnticancerHT-2925
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15
AntifungalCandida albicans20

Case Study 1: In Vitro Efficacy Against Cancer Cells

A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The study demonstrated that it effectively inhibited bacterial growth in both planktonic and biofilm states, suggesting potential applications in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-2-(carbamoylsulfanyl)-N'-(4-methylbenzenesulfonyl)-N-phenylethanimidamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the ethanimidamide precursor using 4-methylbenzenesulfonyl chloride under anhydrous conditions. Optimization includes controlling temperature (0–5°C to minimize side reactions) and using a base like triethylamine to neutralize HCl byproducts. Purity can be enhanced via recrystallization from ethanol/water mixtures (1:3 v/v) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) and confirm structure via 1H^1H-NMR and HRMS.

Q. How should researchers validate the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Stability studies require storage at −20°C under inert atmosphere (argon) to prevent hydrolysis of the carbamoylsulfanyl group. Accelerated degradation tests (40°C/75% RH for 4 weeks) can predict shelf-life .

Q. What safety protocols are essential when handling this sulfonamide derivative?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s sulfonamide group may cause sensitization (H317). In case of exposure, rinse skin with water for 15 minutes and consult SDS for specific first-aid measures. Waste disposal must follow EPA guidelines for sulfonamides .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for the Z-isomer be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic rotational isomerism in solution. Use variable-temperature NMR to observe coalescence of peaks, confirming conformational flexibility. Compare with solid-state IR and X-ray data to distinguish static vs. dynamic effects. Computational methods (DFT) can model energy barriers between conformers .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via shake-flask assays and HPLC.
  • Phase 2 : Assess biodegradability using OECD 301F (modified Sturm test).
  • Phase 3 : Model bioaccumulation potential with EPI Suite™ software.

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER force field) to study protein-ligand interactions (e.g., sulfonamide-binding enzymes) with quantum mechanical (QM) calculations (B3LYP/6-31G*) to map electron density around the carbamoylsulfanyl group. Validate predictions with in vitro enzyme inhibition assays .

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